

Technical Support Center: Managing Pruritus Associated with HPG1860

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Compound of Interest

Compound Name: HPG1860

Cat. No.: B15614967

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This technical support center provides researchers, scientists, and drug development professionals with guidance on managing pruritus, a potential side effect observed during experiments with **HPG1860**, a potent and selective Farnesoid X Receptor (FXR) agonist.

Frequently Asked Questions (FAQs)

Q1: What is **HPG1860** and why is pruritus a potential side effect?

A1: **HPG1860** is an investigational, non-bile acid, full agonist of the Farnesoid X Receptor (FXR) under development for the treatment of non-alcoholic steatohepatitis (NASH).^{[1][2]} FXR is a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.^{[3][4][5]} Pruritus, or itching, is a known class effect of FXR agonists. The precise mechanism is still under investigation, but it is thought to be related to the modulation of bile acid signaling and the potential release of itch-inducing substances (pruritogens).

Q2: Is there a dose-dependent relationship for **HPG1860**-induced pruritus?

A2: Yes, clinical trial data for **HPG1860** indicates a dose-dependent relationship for treatment-related pruritus. In a Phase 2a study, the incidence of pruritus increased with higher doses of **HPG1860**.

Quantitative Data Summary

The following table summarizes the incidence of treatment-related pruritus observed in the Phase 2a RISE clinical trial of **HPG1860** in patients with NASH.

HPG1860 Dose	Incidence of Treatment-Related Pruritus
3 mg	9.1%
5 mg	9.5%
8 mg	27.3%

Data from the Phase 2a RISE clinical trial of **HPG1860**.^[6]

Troubleshooting Guide for HPG1860-Induced Pruritus in Clinical Research

This guide provides a stepwise approach for managing pruritus in subjects participating in clinical studies of **HPG1860**.

Step 1: Assessment and Quantification of Pruritus

- **Action:** Implement a standardized method for assessing and quantifying pruritus. The use of a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS) for itch intensity is recommended. The 5-D Itch Scale can also be used for a more comprehensive assessment.
- **Rationale:** Objective quantification is crucial for monitoring the severity of pruritus, evaluating the effectiveness of interventions, and making informed decisions about dose modification.

Step 2: Dose Modification

- **Action:** If pruritus is significant or intolerable, consider a dose reduction of **HPG1860**.
- **Rationale:** Given the dose-dependent nature of **HPG1860**-induced pruritus, reducing the dose may alleviate the side effect while potentially maintaining therapeutic efficacy. A dose-escalation study design can help identify the optimal balance between efficacy and tolerability.^[2]^[3]

Step 3: Symptomatic Management

- Action: If pruritus persists after dose modification, or if dose reduction is not feasible, consider the following symptomatic treatments. The choice of treatment should be guided by the severity of the pruritus and the subject's clinical condition.

Treatment Option	Rationale
Topical Emollients and Coolants	Soothe dry and irritated skin, which can exacerbate itching.
Topical Corticosteroids	Reduce localized inflammation and itching.
Bile Acid Sequestrants (e.g., Cholestyramine)	Considered a first-line treatment for cholestatic pruritus, they bind bile acids in the intestine, preventing their reabsorption.[7]
Rifampin	A pregnane X receptor agonist that can modulate bile acid metabolism. Used as a second-line treatment.[8]
Opioid Antagonists (e.g., Naltrexone)	May be effective in cholestasis-related pruritus, possibly by counteracting the effects of endogenous opioids.[7]
Sertraline	A selective serotonin reuptake inhibitor (SSRI) that has shown efficacy in treating cholestatic pruritus.[9]
Antihistamines	While generally not considered first-line for cholestatic pruritus as it is not primarily histamine-mediated, they may provide some relief, particularly for nocturnal itching, due to their sedative effects.[7]

Step 4: Investigate Alternative Mechanisms

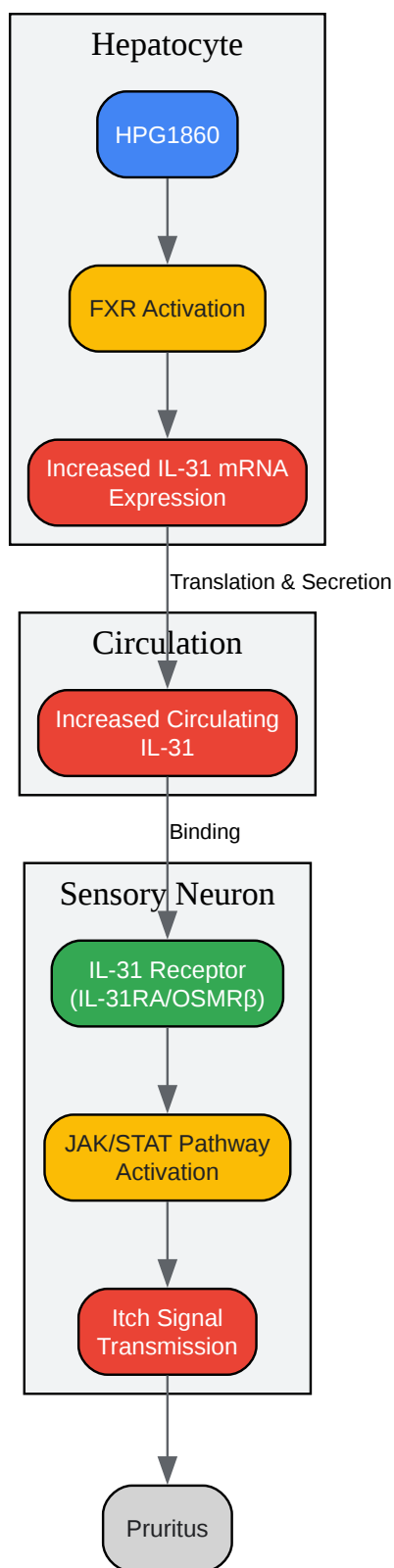
- Action: If pruritus remains refractory to the above measures, consider investigating the involvement of the Interleukin-31 (IL-31) pathway.
- Rationale: Studies have shown that FXR agonists can increase the expression of IL-31, a cytokine known to be a potent pruritogen.[3][10][11] In a research setting, exploring IL-31

levels could provide further insight into the mechanism of pruritus in individual subjects.

Signaling Pathways and Experimental Workflows

HPG1860-Induced Pruritus Signaling Pathway

The following diagram illustrates the proposed signaling pathway for FXR agonist-induced pruritus.

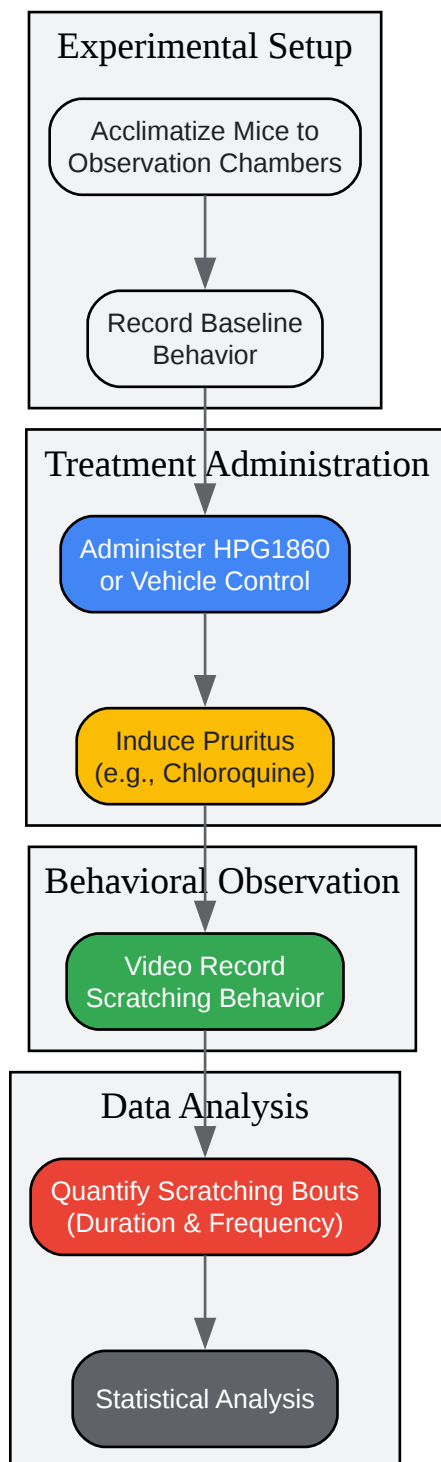


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Caption: Proposed signaling pathway of **HPG1860**-induced pruritus.

Experimental Workflow for Preclinical Assessment of Pruritus

This workflow outlines a typical experiment to assess drug-induced pruritus in a mouse model.



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Caption: Workflow for preclinical pruritus assessment.

Experimental Protocols

Chloroquine-Induced Pruritus Model in Mice (Acute Model)

This protocol describes a common method for inducing and assessing acute pruritus in mice.

- Animals: Use male C57BL/6 mice (8-10 weeks old).
- Acclimatization: Acclimatize mice to individual transparent observation chambers for at least 30 minutes before the experiment.
- Drug Administration:
 - Administer **HPG1860** or the vehicle control at the desired dose and route (e.g., oral gavage) at a predetermined time before the pruritogen challenge.
 - Inject chloroquine (200 µg in 50 µL of saline) intradermally into the nape of the neck.
- Behavioral Observation:
 - Immediately after the chloroquine injection, start video recording the mice for 30-60 minutes.
 - A mirror placed behind the cages can aid in observing the scratching behavior.
- Quantification of Scratching Behavior:
 - A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
 - Manually or using automated software, count the number of scratching bouts over the observation period. The duration of each bout can also be measured.
- Data Analysis:

- Compare the number and duration of scratching bouts between the **HPG1860**-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

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